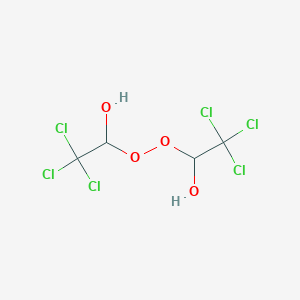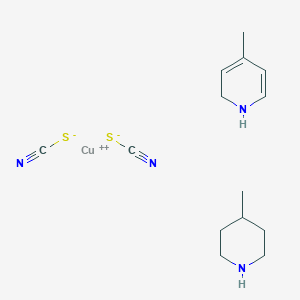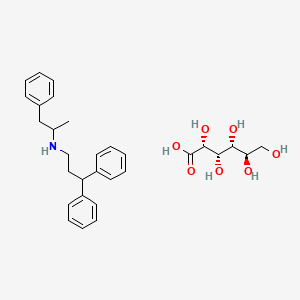
Germanium;ZINC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germanium and zinc are two elements that form a compound with significant industrial and scientific applications. Germanium is a lustrous, hard, grayish-white metalloid in the carbon group, positioned between silicon and tin. It possesses semiconductor properties, making it indispensable in modern electronics like transistors and solar cells . Zinc, on the other hand, is a bluish-white, lustrous metal known for its anti-corrosion properties and is widely used in galvanization . The combination of germanium and zinc results in a compound that leverages the unique properties of both elements, making it valuable in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of germanium-zinc compounds often involves the reaction of germanium dioxide (GeO₂) with zinc oxide (ZnO) under high-temperature conditions. One common method is the reduction of these oxides using hydrogen gas, which results in the formation of germanium-zinc alloys .
Industrial Production Methods: In industrial settings, germanium is typically recovered from zinc refining residues. The process involves leaching zinc oxide dust with sulfuric acid, which dissolves both germanium and zinc. The solution is then subjected to various separation techniques to isolate and purify germanium and zinc .
Types of Reactions:
Oxidation: Germanium reacts with oxygen to form germanium dioxide (GeO₂), while zinc forms zinc oxide (ZnO).
Reduction: Both germanium and zinc can be reduced from their oxides using hydrogen gas.
Substitution: Germanium can undergo substitution reactions with halogens to form germanium tetrahalides.
Common Reagents and Conditions:
Oxidation: Requires oxygen or air at elevated temperatures.
Reduction: Typically involves hydrogen gas at high temperatures.
Substitution: Involves halogens like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Germanium dioxide (GeO₂) and zinc oxide (ZnO).
Reduction: Pure germanium and zinc metals.
Substitution: Germanium tetrahalides (e.g., GeCl₄).
Applications De Recherche Scientifique
Chemistry: Germanium-zinc compounds are used in the synthesis of various semiconductor materials, which are crucial for electronic devices .
Biology: Germanium has shown potential in biological applications due to its ability to modulate immune responses and exhibit anti-inflammatory properties .
Medicine: Germanium compounds are being explored for their potential in treating certain diseases, including cancer, due to their unique biological effects .
Industry: Germanium-zinc compounds are used in the production of fiber optics, infrared optics, and as catalysts in polymerization reactions .
Mécanisme D'action
The mechanism by which germanium-zinc compounds exert their effects involves the interaction of germanium with biological molecules, leading to modulation of immune responses and anti-inflammatory effects. Germanium can form complexes with proteins and enzymes, influencing various biochemical pathways . In industrial applications, the semiconductor properties of germanium are leveraged to enhance the performance of electronic devices .
Comparaison Avec Des Composés Similaires
Silicon: Like germanium, silicon is a semiconductor used in electronic devices.
Tin: Shares similar chemical properties with germanium and is used in alloys and coatings.
Arsenic: Used in semiconductor materials, similar to germanium.
Uniqueness: Germanium-zinc compounds are unique due to their combination of semiconductor properties and biological effects. Unlike silicon and tin, germanium exhibits significant biological activity, making it valuable in both industrial and medical applications .
Propriétés
Formule moléculaire |
GeZn |
|---|---|
Poids moléculaire |
138.0 g/mol |
Nom IUPAC |
germanium;zinc |
InChI |
InChI=1S/Ge.Zn |
Clé InChI |
MRZMQYCKIIJOSW-UHFFFAOYSA-N |
SMILES canonique |
[Zn].[Ge] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B14713703.png)







![4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14713771.png)



